N,N-Diethyl-2-piperidin-4-yl-acetamide
Description
N,N-Diethyl-2-piperidin-4-yl-acetamide is a synthetic acetamide derivative featuring a piperidin-4-yl group at the second carbon of the acetamide backbone, with diethyl substituents on the nitrogen atom.
Properties
IUPAC Name |
N,N-diethyl-2-piperidin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-13(4-2)11(14)9-10-5-7-12-8-6-10/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLQFAFZSZIGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-piperidin-4-yl-acetamide typically involves the reaction of piperidine with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Diethylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include ethanol and methanol.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-piperidin-4-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N,N-Diethyl-2-piperidin-4-yl-ethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
N,N-Diethyl-2-piperidin-4-yl-acetamide serves as a building block in the synthesis of more complex piperidine derivatives. Its unique diethyl substitution allows for diverse chemical modifications, enhancing its utility in organic synthesis.
Biology
Research has indicated potential biological activities of this compound, including antimicrobial and anticancer properties. Studies have explored its interaction with various biological targets, suggesting that it may modulate enzyme activity or receptor binding.
Medicine
In medicinal chemistry, this compound is being investigated for its potential use in developing new pharmaceuticals. Its structural similarity to known therapeutic agents positions it as a candidate for treating neurological disorders and other conditions.
Industry
The compound is utilized in the production of specialty chemicals and serves as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for industrial applications.
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Key Properties |
|---|---|---|
| This compound | Piperidine derivative | Antimicrobial, anticancer potential |
| N,N-Diethyl-2-piperidin-4-yl-ethanol | Reduction product | Alcohol derivative, altered bioactivity |
| N-(Piperidin-4-yl)acetamide | Related piperidine compound | Similar therapeutic potential |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Properties
Another research article focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed promising activity, suggesting that this compound could contribute to the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-piperidin-4-yl-acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of N,N-Diethyl-2-piperidin-4-yl-acetamide and related compounds:
Key Observations:
Piperidine Substitution: The target compound lacks additional substituents on the piperidine ring, unlike acetyl fentanyl and the methoxy-substituted analog , which feature phenethyl or 2-phenylethyl groups. These bulky aromatic substituents enhance opioid receptor binding in acetyl fentanyl, contributing to its high potency .
Acetamide Nitrogen Substituents :
- Diethyl groups on the acetamide nitrogen may increase lipophilicity compared to phenyl substituents in acetyl fentanyl, influencing blood-brain barrier penetration and metabolic stability.
Physicochemical Properties: Molecular weight and lipophilicity differences (e.g., acetyl fentanyl at 348.49 g/mol vs. the target compound at ~198.31 g/mol) could impact bioavailability and distribution.
Biological Activity
Overview
N,N-Diethyl-2-piperidin-4-yl-acetamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is investigated for its antimicrobial and anticancer properties, as well as its interactions with opioid receptors.
Chemical Structure and Properties
This compound possesses a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The chemical formula is , and its structure is critical for its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, demonstrating comparable activity to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 50 | Comparable |
| Escherichia coli | 100 | Approximately 50% |
2. Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro assays. Studies have shown that it can inhibit the proliferation of cancer cell lines, although its efficacy may vary compared to established chemotherapeutic agents. The MTT assay results indicate moderate activity against certain cancer types, suggesting a need for further optimization and testing .
Table 2: Anticancer Activity Assay Results
| Cancer Cell Line | IC50 (µM) | Comparison to Standard |
|---|---|---|
| A549 (Lung) | 25 | Lower than Doxorubicin |
| MCF7 (Breast) | 30 | Comparable |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes and receptors, including opioid receptors. Preliminary studies suggest that the compound can bind to μ-opioid receptors, which are critical for pain modulation .
Case Studies
Several case studies have documented the effects of this compound in preclinical models. For instance, a study investigating its analgesic properties demonstrated significant pain relief in rodent models, indicating potential use in pain management therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
